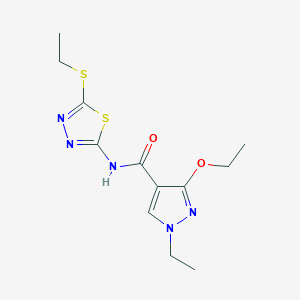

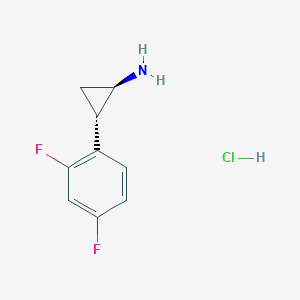

![molecular formula C16H15FN4O2 B2512563 5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946305-01-7](/img/structure/B2512563.png)

5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Chemical Reactions Analysis

The chemical reactions involving pyrimidines can be complex and varied. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can be determined using various techniques. For instance, the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

The synthesis of this compound involves the construction of a pyrido[2,3-d]pyrimidine ring system with a 4-fluorophenylamino substituent. Researchers have employed various synthetic routes, including multistep processes and unexpected pathways . Understanding these methods is crucial for designing efficient strategies to access this compound.

Reactivities of Substituents

The substituents linked to the ring carbon and nitrogen atoms significantly impact the compound’s properties. Investigating their reactivities provides insights into potential modifications and functionalization. For instance, 2,4-disubstituted pyrimido[4,5-d]pyrimidines exhibit interesting reactivity patterns .

Biological Applications

The biological significance of this compound class extends across several fields:

a. Antiviral Activity: Compounds containing five-membered heteroaryl amines (similar to our compound) have demonstrated promising antiviral activity. Some exhibit efficacy against Newcastle disease virus, comparable to the well-known antiviral drug Ribavirin .

b. Antitubercular Potential: Exploration of related pyrimido[4,5-d]pyrimidines revealed that introducing different halogen atoms on the phenyl ring affects antitubercular activity. These compounds could be valuable in the fight against tuberculosis .

c. Pharmacological Activities: The pyrimidine nucleus, including our compound, plays a pivotal role in pharmacology. Researchers have reported diverse activities, such as antimicrobial, anti-inflammatory, and anticancer effects. Understanding these properties aids in drug development .

d. Imidazole Containing Compounds: While not directly related, imidazole-containing compounds share similarities with pyrimido[4,5-d]pyrimidines. Imidazoles possess intriguing pharmacological potential due to their unique structure and reactivity .

Wirkmechanismus

Target of Action

The primary target of 5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell growth and division .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the cells from dividing and growing

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cells from dividing and potentially leading to cell death .

Pharmacokinetics

It is noted that the compound has a clogp value less than 4 and a molecular weight less than 400 , which are favorable properties for drug-likeness and could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the compound’s action is significant inhibition of cell growth. Specifically, it has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .

Safety and Hazards

Zukünftige Richtungen

Pyrimidines have a high degree of structural diversity and exhibit a wide range of biological activities. This makes them a promising area for future research. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

5-(4-fluoroanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2/c1-9-8-18-14-12(15(22)21(3)16(23)20(14)2)13(9)19-11-6-4-10(17)5-7-11/h4-8H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOVNBAJTIEDQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2512480.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2512482.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2512486.png)

![N-[(4-chlorophenyl)(cyano)methyl]-5-methoxypentanamide](/img/structure/B2512488.png)

![1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine](/img/structure/B2512490.png)

![1-(4-Chlorobenzyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2512491.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)

amine](/img/structure/B2512503.png)